molecular formula C7H3Cl2O3P B14182331 2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one CAS No. 918475-79-3

2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one

Cat. No.: B14182331
CAS No.: 918475-79-3
M. Wt: 236.97 g/mol
InChI Key: JYXRPCDHJVQQGJ-UHFFFAOYSA-N
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Description

2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one is a chemical compound known for its unique structure and reactivity It is a member of the benzodioxaphosphorin family, characterized by a phosphorus atom integrated into a heterocyclic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one typically involves the reaction of salicyl alcohol with phosphorus trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. The reaction conditions generally include a temperature range of 0-5°C and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzodioxaphosphorins, while oxidation and reduction can lead to different oxidation states of the phosphorus atom .

Scientific Research Applications

2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one involves its ability to act as a phosphorylating agent. It can transfer its phosphorus atom to other molecules, thereby modifying their chemical structure and activity. This property is particularly useful in the synthesis of nucleotides and other biologically active compounds. The molecular targets and pathways involved include enzymes that interact with phosphorus-containing substrates .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1,3,2-benzodioxaphosphorin-4-one
  • 2,6-Dichloro-1,4-benzoquinone
  • 2,6-Dibromo-1,4-benzoquinone

Uniqueness

2,6-Dichloro-1,3,2-benzodioxaphosphinin-4-one is unique due to its specific substitution pattern and the presence of two chlorine atoms, which enhance its reactivity and make it suitable for a wide range of chemical transformations. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in synthetic applications .

Properties

CAS No.

918475-79-3

Molecular Formula

C7H3Cl2O3P

Molecular Weight

236.97 g/mol

IUPAC Name

2,6-dichloro-1,3,2-benzodioxaphosphinin-4-one

InChI

InChI=1S/C7H3Cl2O3P/c8-4-1-2-6-5(3-4)7(10)12-13(9)11-6/h1-3H

InChI Key

JYXRPCDHJVQQGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)OP(O2)Cl

Origin of Product

United States

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